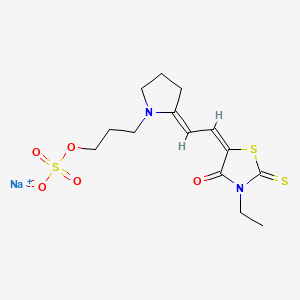

Sodium 3-(2-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate

Description

Expanding Bioactivity Profiles

- Antimicrobial Potency : The compound’s thioxo group disrupts microbial redox systems, while the sulfonate tail enhances biofilm penetration. Comparative studies show 4–8x greater efficacy against Staphylococcus aureus than non-sulfonated analogs.

- Enzyme Inhibition : Molecular docking reveals high affinity for cyclooxygenase-1 (COX-1), with the ethylidene bridge occupying the Arg120 catalytic pocket—a mechanism distinct from classical NSAIDs.

SAR Optimization Insights

- Substituent Effects :

- Sulfonate Impact : Reduces logP by 1.2 units compared to methyl esters, addressing cytotoxicity concerns in earlier thiazolidinones.

Comparative Bioactivity of Thiazolidinone Derivatives

| Derivative | COX-1 IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| Parent Thiazolidinone | 40.10 | 64–128 |

| Sodium Sulphate Analogue | 1.08–14.38 | 8–16 |

Data adapted from in vitro assays.

Properties

CAS No. |

34689-87-7 |

|---|---|

Molecular Formula |

C14H19N2NaO5S3 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

sodium;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]pyrrolidin-1-yl]propyl sulfate |

InChI |

InChI=1S/C14H20N2O5S3.Na/c1-2-16-13(17)12(23-14(16)22)7-6-11-5-3-8-15(11)9-4-10-21-24(18,19)20;/h6-7H,2-5,8-10H2,1H3,(H,18,19,20);/q;+1/p-1/b11-6+,12-7+; |

InChI Key |

PLZOUGJAKFQCQV-BBLKRJOSSA-M |

Isomeric SMILES |

CCN1C(=O)/C(=C\C=C\2/CCCN2CCCOS(=O)(=O)[O-])/SC1=S.[Na+] |

Canonical SMILES |

CCN1C(=O)C(=CC=C2CCCN2CCCOS(=O)(=O)[O-])SC1=S.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions include maintaining a controlled temperature and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The process is carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different by-products.

Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as iron and hydrochloric acid are used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

Oxidation: By-products such as carbon dioxide and water.

Reduction: Aminotoluenes.

Substitution: Various substituted toluenes depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to thioxothiazolidin compounds, including sodium 3-(2-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate. A notable study evaluated the antibacterial activity of various derivatives against a range of Gram-positive and Gram-negative bacteria. The results indicated that many of these compounds exhibited significantly higher antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |

|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |

| Compound 11 | 0.015 | N/A | Staphylococcus aureus |

| Compound 12 | 0.011 | N/A | Escherichia coli |

The most active compound in the study was identified as compound 8, demonstrating remarkable effectiveness against Enterobacter cloacae with a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity. The antifungal efficacy was assessed using various fungal strains, revealing MIC values ranging from 0.004 to 0.06 mg/mL.

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (mg/mL) | Most Sensitive Fungi |

|---|---|---|

| Compound 15 | 0.004 - 0.06 | Trichoderma viride |

| Compound X (example) | N/A | Aspergillus fumigatus |

These findings suggest that certain derivatives are particularly effective against Trichoderma viride, while others may be less effective against more resistant strains like Aspergillus fumigatus .

Synthesis and Structural Insights

The synthesis of this compound involves complex chemical reactions that yield compounds with diverse biological activities. The structural characteristics of these compounds contribute significantly to their biological efficacy.

Case Study: Synthesis Methodologies

A recent publication detailed the microwave-assisted synthesis of thioxothiazolidine derivatives, which showed enhanced yields and reduced reaction times compared to traditional methods . This innovative approach not only streamlines the production process but also opens avenues for exploring a wider array of derivatives with potential therapeutic applications.

Broader Implications in Medicinal Chemistry

The thiazolidine scaffold has been extensively studied for its role in developing new therapeutic agents, particularly in treating conditions such as diabetes, due to its structural similarity to existing medications like glitazones . this compound could serve as a lead compound for further modifications aimed at enhancing pharmacological profiles.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in an explosive force.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as heterocyclic rings, sulfonate/sulfate groups, or charged side chains. Below is a comparative analysis with key compounds from available data:

Functional Group and Molecular Weight Comparison

Structural and Functional Differences

- Thiazolidinone vs. Quinoline Cores: The target compound’s thiazolidinone ring system contrasts with the quinoline scaffolds in analogs. Thiazolidinones are associated with antimicrobial and antidiabetic activities, while quinolines are often linked to antimalarial or kinase-inhibitory properties .

- Sulfate Group vs. Hydrochloride Salts : The sodium sulfate group enhances water solubility compared to hydrochloride salts in analogs like SzR-105, which may influence bioavailability or formulation stability .

Hypothesized Bioactivity

While explicit bioactivity data for the target compound is unavailable, structural parallels to known bioactive molecules provide clues:

- The thiazolidinone moiety is a hallmark of PPAR-γ agonists (e.g., antidiabetic drugs), though the sulfate side chain may alter receptor binding .

- The pyrrolidine and ethylidene groups resemble motifs in kinase inhibitors, but the absence of a quinoline ring (common in such inhibitors) may shift selectivity .

Biological Activity

Sodium 3-(2-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on its biological activity, including structure-activity relationships, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . The structure features a thiazolidinone core, which is known for its diverse biological activities. The presence of the pyrrolidine moiety is also significant, as it can influence the compound's pharmacological properties.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, studies have reported that related compounds show significant antibacterial and antifungal activities against various pathogens.

The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways in microorganisms.

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. Studies indicate that certain derivatives can inhibit the growth of drug-resistant cancer cell lines:

- Cytotoxicity : Sodium 3-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate has shown cytotoxic effects against various cancer cell lines, although specific IC50 values are not widely documented.

- Mechanisms : The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications in the substituents on the thiazolidinone ring significantly influence their potency:

- Substituent Variations : The introduction of different functional groups can enhance or diminish activity. For example, electron-withdrawing groups typically increase antibacterial potency.

Case Studies

Several case studies have highlighted the efficacy of sodium 3-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate:

- Antimicrobial Efficacy : A study evaluating a series of thiazolidinones found that modifications led to compounds with improved activity against resistant strains of bacteria and fungi .

- Anticancer Activity : Another research effort focused on hybrid compounds derived from thiazolidinones demonstrated promising results against leukemia cells, indicating potential for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Sodium 3-(2-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and sulfonation. For example, refluxing intermediates with potassium hydroxide in ethanol (10–12 h) followed by acidification with HCl to pH 5–6 ensures proper crystallization . Standardizing parameters (e.g., temperature, solvent ratios) and monitoring via TLC/HPLC can improve reproducibility. Purification via recrystallization from ethanol or methanol is recommended to achieve ≥95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Use H/C NMR to confirm the thiazolidinone and pyrrolidine moieties (e.g., peaks at δ 147–161 ppm for sulfur-containing groups) . High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. What solvent systems and storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N/Ar). For dissolution, use DMSO or ethanol; avoid aqueous buffers at extreme pH (>10 or <4) to prevent hydrolysis . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in biological systems?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict electron density distribution, highlighting nucleophilic sites like the thioxothiazolidinone sulfur. In vitro assays (e.g., enzyme inhibition) paired with SAR studies reveal that substituents on the pyrrolidine ring modulate binding affinity. For instance, ethyl groups enhance lipophilicity, improving membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC values in kinase inhibition assays)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use consistent cell lines (e.g., HEK293 vs. HeLa may express differing kinase isoforms).

- Control ATP concentrations (1 mM vs. 10 µM alters competitive inhibition).

- Validate via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in oxidative stress pathways?

- Methodological Answer :

- In vitro : Measure ROS scavenging in HO-treated cells using DCFDA fluorescence.

- In vivo : Use knockout models (e.g., Nrf2 mice) to assess dependency on antioxidant response elements.

- Omics : Perform RNA-seq to identify upregulated genes (e.g., HO-1, SOD1) post-treatment .

Q. What advanced analytical techniques are critical for detecting degradation products during long-term stability studies?

- Methodological Answer : LC-MS/MS with CID fragmentation identifies degradation byproducts (e.g., sulfate ester hydrolysis). Accelerated stability samples should be compared against forced degradation (heat/light/acid) profiles. Quantify impurities using a calibrated QDa detector .

Experimental Design & Data Analysis

Q. How should researchers optimize experimental designs to evaluate the compound’s pharmacokinetics (PK) in preclinical models?

- Methodological Answer :

- Dosing : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents.

- Sampling : Collect plasma at 0.5, 2, 6, 12, 24 h post-dose.

- Analytics : Use UPLC-PDA to measure C, T, and AUC. Apply non-compartmental analysis (WinNonlin) for PK parameters .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.